4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]
Overview
Description
“4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]” is a compound that has been studied for its potential use as an inhibitor of APOL1 . It’s used in the treatment of APOL1-mediated diseases, including pancreatic cancer, focal segmental glomerulosclerosis (FSGS), and non-diabetic kidney disease (NDKD) .
Molecular Structure Analysis
The molecular structure of “4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]” is complex, as indicated by its name. The compound is a spiro compound, meaning it has two rings that share a single atom . The rings in this case are a piperidine ring and a thieno[2,3-c]pyran ring .Scientific Research Applications
Inhibitors of APOL1
- Scientific Field : Medical and Pharmaceutical Research .
- Summary of Application : 4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] derivatives are used as inhibitors of APOL1 . These compounds are used in treating APOL1-mediated diseases, including pancreatic cancer, focal segmental glomerulosclerosis (FSGS), and non-diabetic kidney disease (NDKD) .
Anti-tubercular Leads
Future Directions
The future directions for research on “4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]” could involve further exploration of its potential as an APOL1 inhibitor . This could include studies on its efficacy in treating APOL1-mediated diseases, as well as investigations into its synthesis and properties.
properties
IUPAC Name |
spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-7-13-11(3-5-12-6-4-11)10-9(1)2-8-14-10/h2,8,12H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYGLHSLUMTSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=C1C=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680668 | |
Record name | 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] | |
CAS RN |
1283095-47-5 | |
Record name | 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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